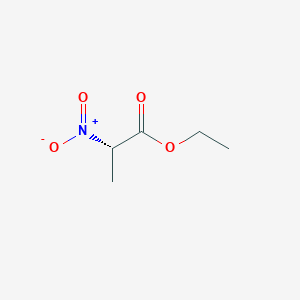

(R,S)-2-Nitro-propionic acid ethyl ester

CAS No.:

Cat. No.: VC13830824

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO4 |

|---|---|

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | ethyl (2S)-2-nitropropanoate |

| Standard InChI | InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3/t4-/m0/s1 |

| Standard InChI Key | ZXBGJDZWJJFFQY-BYPYZUCNSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C)[N+](=O)[O-] |

| SMILES | CCOC(=O)C(C)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C(C)[N+](=O)[O-] |

Introduction

Chemical Profile and Structural Characteristics

(R,S)-2-Nitro-propionic acid ethyl ester (IUPAC name: ethyl (2S)-2-nitropropanoate) is a racemic mixture of the R and S enantiomers. Its structure features a nitro group adjacent to the ester functionality, which confers reactivity in Michael additions and other nucleophilic reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 147.13 g/mol |

| InChI Key | ZXBGJDZWJJFFQY-BYPYZUCNSA-N |

| SMILES | CCOC(=O)C(C)N+[O-] |

| PubChem CID | 6994323 |

The compound’s stereochemistry is critical for its application in asymmetric synthesis, where the S-enantiomer is often preferred for producing chiral intermediates.

Synthesis Methodologies

Traditional Acid-Catalyzed Esterification

The conventional synthesis involves esterification of 2-nitropropionic acid with ethanol under acidic conditions. Sulfuric or hydrochloric acid catalyzes the reaction, yielding the ester in moderate to high purity:

This method, while effective, often requires stringent temperature control and post-reaction neutralization steps.

Green Chemistry Approaches

Recent studies have explored surfactant-mediated reactions in aqueous environments to enhance sustainability. For example, cetyltrimethylammonium bromide (CTAB) and sodium dioctyl sulfosuccinate (AOT) have been employed as phase-transfer catalysts in the synthesis of structurally related nitro esters . These methods reduce organic solvent use and improve reaction efficiency:

| Surfactant | Yield (%) | Reaction Time (h) |

|---|---|---|

| CTAB | 61 | 16 |

| AOT | 70 | 16 |

Such approaches are adaptable to (R,S)-2-nitro-propionic acid ethyl ester synthesis, offering a pathway to greener production .

Applications in Organic Synthesis

Enantioselective Michael Reactions

The ester is a key substrate in enantioselective Michael reactions. Using modified dihydroquinine as a catalyst, it facilitates the synthesis of (-)-trans-2,5-dimethylproline ethyl ester, a precursor to bioactive alkaloids. The reaction proceeds via:

This method achieves enantiomeric excesses (ee) exceeding 90%, underscoring its utility in asymmetric synthesis.

Comparative Analysis with Related Nitro Esters

The surfactant-mediated synthesis of nitro esters highlights a shift toward sustainable methods, contrasting with traditional acid catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume